2,3-dihydro-1H-phenalen-1-amine hydrochloride
Description
Properties
IUPAC Name |
2,3-dihydro-1H-phenalen-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10;/h1-6,12H,7-8,14H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXGDIQKIHAQKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC3=C2C(=CC=C3)C1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,3-dihydro-1H-phenalen-1-amine hydrochloride involves several steps. One common method includes the reduction of phenalene derivatives followed by amination and subsequent hydrochloride salt formation. The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere . Industrial production methods may involve large-scale reduction and amination processes, followed by purification and crystallization to obtain the hydrochloride salt.
Chemical Reactions Analysis
2,3-dihydro-1H-phenalen-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as LiAlH4 or NaBH4 to obtain different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Medicinal Chemistry
2,3-dihydro-1H-phenalen-1-amine hydrochloride has been identified as a promising candidate for developing antipsychotic medications. Research indicates that derivatives of this compound exhibit significant antipsychotic activity with reduced central nervous system side effects compared to traditional neuroleptics.
Case Study: Antipsychotic Activity
A patent study highlights the efficacy of 2-amino derivatives in alleviating psychotic symptoms in animal models, demonstrating minimal extrapyramidal side effects .
| Compound | Activity | Side Effects |
|---|---|---|
| 2-(N,N-di-n-propylamino)-5-hydroxy-2,3-dihydro-1H-phenalene | Antipsychotic | Minimal CNS side effects |
Biochemical Research
This compound is used in biochemical assays to study enzyme interactions and protein binding. Its amine group can form hydrogen bonds with active sites on enzymes, influencing their activity.
Enzyme Interaction Studies
Research indicates that compounds related to 2,3-dihydro-1H-phenalen-1-amino may act as inhibitors or modulators for specific enzymatic activities, which is crucial for drug development targeting metabolic pathways .
Industrial Applications
In addition to its medicinal properties, this compound serves as an intermediate in the synthesis of complex organic molecules and is used in producing dyes and pigments .
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-phenalen-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The compound may also interact with cellular pathways, affecting various biochemical processes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues of Phenalenamine Derivatives
N,N-Dimethyl-2,3-dihydro-1H-phenalen-2-amine Hydrochloride
- Molecular Formula : C₁₅H₁₈ClN (average mass: 247.77 g/mol) .
- Key Differences :
- Substitution of the amine group at the 2-position (vs. 1-position in the target compound).
- Addition of two methyl groups to the amine (tertiary vs. secondary amine).
- Reduced hydrogen-bonding capacity compared to the primary/secondary amine in the target compound.
1H-Phenalen-2-amine, 2,3-dihydro-6-methyl-, Hydrochloride
- Molecular Formula : C₁₄H₁₅N·HCl (average mass: 233.74 g/mol) .
- Key Differences :
- Methyl substitution at the 6-position on the phenalene ring.
- Amine group at the 2-position.
- Implications :
- Steric hindrance from the methyl group may alter binding affinity in receptor interactions.
- Slight increase in molecular weight compared to the target compound (193.07 vs. 233.74 g/mol).
Non-Phenalenamine Derivatives with Similar Backbones
5,6-Diethyl-2,3-dihydro-1H-inden-2-amine Hydrochloride
- Molecular Formula : C₁₃H₂₀ClN (synthesized via Friedel-Crafts alkylation and reductive amination) .
- Key Differences :
- Indene core (bicyclic) vs. phenalene (tricyclic).
- Ethyl substitutions at the 5,6-positions.
- Implications :
3-Fluoro Deschloroketamine Hydrochloride
- Molecular Formula: C₁₃H₁₆FNO·HCl (FW: 257.7 g/mol) .
- Key Differences: Cyclohexanone backbone with fluorophenyl and methylamino groups. Ketone functionality absent in phenalenamine derivatives.
- Implications :
Physicochemical and Pharmacological Comparison
Biological Activity
2,3-Dihydro-1H-phenalen-1-amine hydrochloride is a nitrogen-containing heterocyclic compound with the molecular formula C13H13N·HCl and a molecular weight of 219.71 g/mol. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group in the compound can form hydrogen bonds and engage in electrostatic interactions with active sites on enzymes, thereby influencing their activity. Additionally, it may modulate cellular pathways that are crucial for various biochemical processes.
Antipsychotic Properties
Research has indicated that derivatives of this compound exhibit significant antipsychotic activity. In laboratory studies involving animal models, these compounds have shown promise in alleviating psychotic symptoms with reduced central nervous system (CNS) side effects compared to traditional neuroleptics . A notable lead compound in this category is 2-(N,N-di-n-propylamino)-5-hydroxy-2,3-dihydro-1H-phenalene, which has been tested for its efficacy as an antipsychotic agent.
Enzyme Interaction Studies
The compound has been utilized in biochemical assays to study its interactions with enzymes. Preliminary findings suggest that it may act as an inhibitor or modulator for certain enzymatic activities, which could be relevant for drug development targeting metabolic pathways .
Case Study 1: Antipsychotic Activity
A study published in a patent document highlights the potential of 2-amino-2,3-dihydro-1H-phenalene compounds as antipsychotic agents. These compounds were tested in various behavioral assays on rodents and demonstrated efficacy in reducing psychotic behaviors without significant extrapyramidal side effects .
| Compound | Activity | Side Effects |
|---|---|---|
| 2-(N,N-di-n-propylamino)-5-hydroxy-2,3-dihydro-1H-phenalene | Antipsychotic | Minimal CNS side effects |
Case Study 2: Enzyme Inhibition
Another study explored the inhibition of human glucose transporter 1 (hGLUT1) by phenalenone derivatives. While this specific study did not directly assess this compound, it suggests a potential pathway for further exploration regarding its inhibitory effects on glucose transporters, which are critical in cancer metabolism .
Comparative Analysis
To better understand the unique properties of this compound compared to related compounds, a comparative analysis is presented below:
| Compound | Molecular Structure | Biological Activity | Notes |
|---|---|---|---|
| This compound | Structure | Antipsychotic potential; enzyme interaction | Hydrochloride form enhances solubility |
| Phenalene | - | None reported | Parent compound without amine group |
| 1-Aminophenalene | - | Limited studies; potential neuroactivity | Amine group at different position |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,3-dihydro-1H-phenalen-1-amine hydrochloride, and how are reaction conditions optimized?
- The synthesis of structurally similar dihydro-phenalenamine derivatives typically involves multi-step reactions starting from aromatic precursors. Key steps may include cyclization, amine functionalization, and hydrochloric acid salt formation.
- Methodological considerations :
- Catalysts : Palladium or copper salts are often used to facilitate coupling reactions (e.g., forming aromatic rings or amine linkages) .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates .
- Temperature control : Reactions may require precise temperature gradients (e.g., 0–80°C) to minimize side products .
- Characterization : Post-synthesis, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are critical for structural confirmation. High-performance liquid chromatography (HPLC) ensures purity (>95% is typical for research-grade compounds) .
Q. How is the compound characterized to confirm its structural integrity and purity?
- Spectroscopic techniques :
- ¹H/¹³C NMR : Peaks corresponding to the phenalene core (e.g., aromatic protons at δ 6.5–8.0 ppm) and amine protons (δ 1.5–3.0 ppm) are analyzed .
- IR spectroscopy : Absorbance bands for N–H stretching (~3300 cm⁻¹) and aromatic C–C vibrations (~1600 cm⁻¹) are key identifiers .
- Chromatography : HPLC with UV detection (λ = 254 nm) is used to quantify purity, with retention times compared to standards .
- Chromatography : HPLC with UV detection (λ = 254 nm) is used to quantify purity, with retention times compared to standards .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Fume hoods are required to avoid inhalation of fine particles .
- Waste disposal : Classify as hazardous organic waste. Neutralize with dilute HCl before disposal via certified chemical waste services .
Advanced Research Questions
Q. How does the stability of this compound vary under different storage conditions?
- Stability studies : Accelerated degradation tests (e.g., 40°C/75% relative humidity for 6 months) can assess shelf life. Hydrochloride salts generally exhibit better stability than free bases due to reduced hygroscopicity .
- Storage recommendations : Store in airtight containers at –20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis .
Q. What strategies resolve contradictions in biological activity data for this compound?
- Case example : If receptor-binding assays yield inconsistent IC₅₀ values:
- Reproducibility checks : Validate assay conditions (pH, temperature, solvent compatibility) .
- Orthogonal assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding kinetics .
- Statistical rigor : Apply multivariate analysis to distinguish assay noise from true biological variability .
Q. How can computational modeling guide the design of derivatives with enhanced pharmacological properties?
- In silico approaches :
- Docking studies : Use software like AutoDock Vina to predict interactions with target receptors (e.g., serotonin or dopamine receptors) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenalene ring) with bioavailability or logP values .
- Synthetic validation : Prioritize derivatives with predicted ΔG binding < –8 kcal/mol for experimental testing .
Q. What analytical challenges arise in quantifying trace impurities, and how are they mitigated?
- Challenge : Co-elution of impurities in HPLC.
- Solution : Use ultra-HPLC (UHPLC) with a C18 column (1.7 µm particles) and gradient elution (acetonitrile/water + 0.1% formic acid) to enhance resolution .
- Mass spectrometry (LC-MS) : Confirm impurity structures via fragmentation patterns (e.g., m/z corresponding to deamination byproducts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
